molecular formula C15H22N2O4 B1394111 Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate CAS No. 960401-42-7

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate

Cat. No.: B1394111
CAS No.: 960401-42-7
M. Wt: 294.35 g/mol
InChI Key: CYWSZTNZWXEFHG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that azetidine derivatives are widely used in medicinal chemistry and have been associated with various biological activities .

Mode of Action

It’s known that the compound is an important intermediate used in the synthesis of irak-4 inhibitors . IRAK-4 is a kinase involved in the signal transduction of innate immune responses, and its inhibition can be beneficial in treating autoimmune diseases.

Biochemical Pathways

The compound, as an intermediate, plays a crucial role in the synthesis of IRAK-4 inhibitors . These inhibitors can block the signal transduction of innate immune responses, affecting the biochemical pathways involved in inflammation and immune response.

Pharmacokinetics

The compound’s solubility in dmso, methanol, and water suggests that it may have good bioavailability .

Result of Action

The compound, as an intermediate in the synthesis of IRAK-4 inhibitors, contributes to the overall effect of these inhibitors. By inhibiting IRAK-4, these compounds can potentially suppress the innate immune response, which could be beneficial in the treatment of autoimmune diseases .

Action Environment

The compound’s stability and efficacy can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy can also be affected by factors such as pH and the presence of other substances in the environment.

Biological Activity

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate (CAS No. 960401-42-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol
  • Structural Characteristics : The compound features an azetidine ring substituted with a tert-butyl group and a phenoxy group containing an amino and methoxy substituent.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study Example :
A study conducted on related compounds demonstrated that modifications in the phenoxy group significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the compound's ability to inhibit specific kinase pathways involved in cell survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Research Findings :
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced nitric oxide (NO) production, suggesting a potential mechanism for its anti-inflammatory activity by inhibiting the NF-kB signaling pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate growth and survival.
  • Cytokine Modulation : It appears to modulate the expression of cytokines, which plays a crucial role in inflammatory responses.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
CytotoxicityEffective against MCF-7 and PC-3 cells

Properties

IUPAC Name

tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(18)17-8-11(9-17)20-12-6-5-10(16)7-13(12)19-4/h5-7,11H,8-9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWSZTNZWXEFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676471
Record name tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960401-42-7
Record name tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 3-(2-methoxy-4-nitro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester (210 g, 639 mmol) in THF (630 mL) and transfer with MeOH (1680 mL) to a stainless steel tank containing 10% palladium on carbon pre-wet with toluene. Hydrogenate the mixture on a Parr shaker for 2.5 h. Remove the catalyst by filtration through diatomaceous earth and rinse the solids with MeOH. Concentrate the filtrate in vacuo, and then co-evaporate the residue three times with heptane (500 mL each time) to obtain 190 g (99%) of the title compound as a tan solid which is used immediately in the next reaction. 1H NMR (300 MHz, CDCl3) δ: 6.48 (d, 1H, J=8.5), 6.30 (d, 1H, J=2.6), 6.17 (dd, 1H, J=2.4, 8.5), 4.77 (m, 1H), 4.19 (m, 2H), 4.04 (m, 2H), 3.81 (s, 3H), 3.59 (br s, 2H), 1.42 (s, 9H).
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99%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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